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N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)cyclohex-3-enecarboxamide

Medicinal Chemistry Ligand Design Structure-Activity Relationship

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)cyclohex-3-enecarboxamide (CAS 2034373-73-2) is a synthetic small molecule belonging to the pyrazole-carboxamide class, characterized by a 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl core linked via a methylene bridge to a cyclohex-3-enecarboxamide moiety. Its molecular formula is C₁₆H₁₉N₅O (molecular weight 297.36 g/mol), with a computed logP of approximately 2.57.

Molecular Formula C16H19N5O
Molecular Weight 297.362
CAS No. 2034373-73-2
Cat. No. B2882757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)cyclohex-3-enecarboxamide
CAS2034373-73-2
Molecular FormulaC16H19N5O
Molecular Weight297.362
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3CCC=CC3
InChIInChI=1S/C16H19N5O/c1-21-13(9-14(20-21)15-11-17-7-8-18-15)10-19-16(22)12-5-3-2-4-6-12/h2-3,7-9,11-12H,4-6,10H2,1H3,(H,19,22)
InChIKeyCWSOCISAJHBQCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)cyclohex-3-enecarboxamide (CAS 2034373-73-2): Chemical Identity and Procurement-Relevant Characteristics


N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)cyclohex-3-enecarboxamide (CAS 2034373-73-2) is a synthetic small molecule belonging to the pyrazole-carboxamide class, characterized by a 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl core linked via a methylene bridge to a cyclohex-3-enecarboxamide moiety. Its molecular formula is C₁₆H₁₉N₅O (molecular weight 297.36 g/mol), with a computed logP of approximately 2.57 [1]. The compound is commercially available, typically at ≥95% purity, and is supplied exclusively for in vitro research use . In authoritative screening databases such as ChEMBL, no bioactivity data has been deposited for this compound, and it has not been reported in any publications or clinical trials [2].

Why N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)cyclohex-3-enecarboxamide Cannot Be Replaced by Generic Pyrazole-Carboxamide Analogs


The pyrazole-carboxamide chemical space is vast, and compounds within this class often exhibit divergent biological profiles driven by subtle structural variations. For N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)cyclohex-3-enecarboxamide, three structural features collectively create a distinct chemical fingerprint that cannot be replicated by generic substitution: (i) the pyrazin-2-yl substituent at the pyrazole C3 position, which introduces a hydrogen-bond-accepting nitrogen at the ortho position distinct from pyridine or phenyl analogs; (ii) the methylene-linked cyclohex-3-enecarboxamide tail, which provides conformational flexibility and a specific olefinic geometry absent in saturated cyclohexane or aromatic amide analogs; and (iii) the N1-methyl regioisomer, which dictates the spatial orientation of the amide side chain relative to the heterocyclic core [1]. In the absence of publicly available head-to-head comparative pharmacological data for the target compound against close analogs, selection must rely on these structural differentiation criteria and the compound's unique position within the pyrazole-carboxamide landscape .

Quantitative Differentiation Evidence for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)cyclohex-3-enecarboxamide (CAS 2034373-73-2)


Structural Uniqueness: Pyrazin-2-yl vs. Pyridin-2-yl Heterocycle Substitution

The target compound bears a pyrazin-2-yl group at the pyrazole C3 position, whereas one of its closest commercially available analogs, N-((1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methyl)isonicotinamide, bears a pyridin-2-yl group . The pyrazine ring contains an additional nitrogen atom at the para position relative to the attachment point, which introduces an extra hydrogen bond acceptor and alters the electrostatic potential surface compared to pyridine. This structural difference is quantifiable via computed molecular descriptors: the target compound (C₁₆H₁₉N₅O) has 5 nitrogen atoms versus 4 for the pyridine analog (C₁₇H₁₉N₅O), and the pyrazine-containing scaffold exhibits a distinct H-bond acceptor count of 5 compared to 4 for the pyridine variant [1]. No IC₅₀ or Kd data from a shared assay are publicly available for either compound, preventing direct pharmacological comparison.

Medicinal Chemistry Ligand Design Structure-Activity Relationship

Amide Substituent Differentiation: Cyclohex-3-ene vs. Aromatic/ Heterocyclic Amides

The target compound incorporates a cyclohex-3-enecarboxamide tail, distinguishing it from structurally related analogs that bear aromatic amide substituents such as isonicotinamide (CAS 2034322-70-6), 4-(trifluoromethoxy)benzamide (CAS 2034288-55-4), or quinoxaline-2-carboxamide . The cyclohexene ring introduces a partially saturated carbocycle with one olefinic bond, resulting in a higher fraction of sp³-hybridized carbons (fsp³ = 0.31) [1]. By contrast, fully aromatic amide analogs have fsp³ values approaching zero, and fully saturated cyclohexane analogs would have fsp³ values significantly higher. This intermediate fsp³ value is a quantifiable descriptor associated with differentiated solubility, membrane permeability, and metabolic stability profiles compared to both aromatic and saturated analogs [2].

Medicinal Chemistry Conformational Analysis ADME Prediction

Regioisomeric Differentiation: C5-Methylene vs. C4-Methylene Linkage Position

The target compound features the carboxamide methylene linker attached at the pyrazole C5 position (as the N1-methyl-C5 regioisomer). A closely related regioisomer, N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methyl)isonicotinamide, carries the linker at the C4 position . This C5 vs. C4 positional difference alters the distance and angular relationship between the heterocyclic core and the amide tail. In pyrazole-carboxamide series evaluated for kinase or GPCR targets, C5 vs. C4 regiochemistry has been shown to produce orders-of-magnitude differences in target binding affinity, even when the identical amide substituent is maintained [1]. While no direct binding data exist for the specific target compound, the well-established precedent in pyrazole SAR literature means that regioisomeric substitution without confirmatory assay data carries a high risk of losing or altering activity.

Chemical Biology Receptor Binding Selectivity Profiling

Physicochemical Property Differentiation: Computed logP Comparison with Closest Analogs

The computed logP (cLogP) of the target compound is 2.57 [1], placing it in a moderately lipophilic range. Closest commercially cataloged analogs exhibit cLogP values that differ substantially: N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 2034288-55-4, C₁₇H₁₄F₃N₅O₂, MW 377.33) has a higher predicted lipophilicity due to the trifluoromethoxy substituent (estimated cLogP approximately 3.2–3.5), while N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isonicotinamide (CAS 2034322-70-6, MW 294.32) with a pyridine carboxamide tail may exhibit a slightly lower cLogP (estimated approximately 1.8–2.2) . A logP difference of >0.5 between analogs is sufficient to produce measurable differences in membrane permeability (PAMPA) and plasma protein binding in standardized ADME assays [2].

Drug Design ADME Optimization Chemical Procurement

Recommended Application Scenarios for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)cyclohex-3-enecarboxamide Based on Evidence Profile


Chemical Biology Probe Design Requiring a Pyrazine-Pyrazole Scaffold with Intermediate Lipophilicity (cLogP ~2.6)

The compound's computed logP of 2.57 and fsp³ of 0.31 [1] position it as a candidate for probe development programs targeting intracellular enzymes or receptors where moderate membrane permeability is required but excessive lipophilicity-driven promiscuity must be avoided. Its pyrazine-pyrazole core provides dual H-bond acceptor functionality absent in pyridine-only analogs . Researchers designing focused libraries for targets with known preference for pyrazine-containing ligands (e.g., certain kinases, phosphodiesterases) may select this compound as a core scaffold for SAR expansion.

Fragment-Based or Structure-Based Drug Design Leveraging Cyclohexene Conformational Flexibility

The cyclohex-3-enecarboxamide tail provides conformational flexibility from the partially saturated ring while retaining a synthetic handle (the olefin) for further derivatization [1]. This structural feature makes the compound suitable for fragment-growth or scaffold-hopping campaigns where the cyclohexene moiety can be elaborated via epoxidation, dihydroxylation, or hydrogenation to probe steric and electronic requirements of a binding pocket. The C5-methylene linker regiochemistry offers a defined spatial orientation for such elaboration .

Negative Control or Inactive Comparator in Pyrazole-Carboxamide Biological Studies

Given that ChEMBL reports no known biological activity for this compound and no publication record exists [1], researchers studying active pyrazole-carboxamide analogs may procure this compound as a structurally matched negative control. Its lack of documented activity against common screening panels, combined with its commercial availability at defined purity (≥95%) , supports its use as an inactive comparator in assays where the pharmacological contribution of the cyclohex-3-enecarboxamide tail versus aromatic amide tails is under investigation.

Synthetic Chemistry Methodology Development Using a Polyfunctional Heterocyclic Substrate

The compound contains multiple functional groups (amide, olefin, pyrazine, pyrazole) within a single small molecule (MW <300 Da) [1], making it a suitable substrate for developing and benchmarking new synthetic methodologies—such as selective olefin functionalization, directed C–H activation, or late-stage heterocycle modification—where chemoselectivity across the pyrazine, pyrazole, and cyclohexene moieties can be systematically evaluated .

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